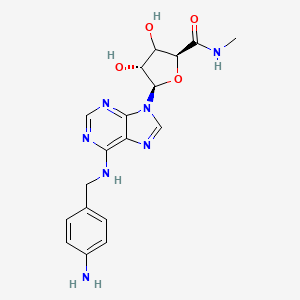

AB-MECA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21N7O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12?,13-,14+,18-/m1/s1 |

InChI Key |

LDYMCRRFCMRFKB-DAHDECFMSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1C([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AB-MECA

This guide provides a comprehensive overview of the molecular mechanism of action of N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its pharmacology, signaling pathways, and the experimental methodologies used for its characterization.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

This compound exerts its biological effects primarily by acting as a selective agonist at the A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The A3AR is coupled to inhibitory G proteins (Gαi/o). Upon binding of this compound, the A3AR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with downstream effector proteins to initiate intracellular signaling cascades.

Downstream Signaling Pathways

The activation of the A3AR by this compound triggers a cascade of intracellular events that modulate various cellular functions. The principal signaling pathways are detailed below.

Inhibition of Adenylyl Cyclase

The most well-characterized downstream effect of A3AR activation is the inhibition of adenylyl cyclase. The activated Gαi subunit directly binds to and inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous substrate proteins, thereby regulating a wide array of cellular processes including gene transcription, metabolism, and cell growth.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A3AR activation has been shown to modulate the activity of several mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating cell proliferation, differentiation, and apoptosis. This modulation can occur through both Gαi and Gβγ subunits. For instance, A3AR stimulation can lead to the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. The precise upstream mechanisms can involve the Gβγ subunits activating Phosphoinositide 3-kinase (PI3K), which in turn can activate Ras and subsequently the downstream MAPK cascade.

Involvement in the Wnt Signaling Pathway

A growing body of evidence indicates that A3AR signaling intersects with the Wnt signaling pathway, a critical regulator of development and tumorigenesis. The activation of A3AR by agonists such as IB-MECA (a close analog of this compound) has been shown to inhibit the activity of PKA and Akt (Protein Kinase B). This leads to a decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at its inhibitory serine residue, resulting in the activation of GSK-3β. Activated GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The reduction in nuclear β-catenin leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound and related selective A3AR agonists.

Table 1: Binding Affinities (Ki, nM) of Selective A3 Adenosine Receptor Agonists

| Compound | Human A1 | Human A2A | Human A3 |

| This compound | - | - | 430.5[1] |

| IB-MECA | 54[2] | 56[2] | 1.1[2] |

| Cl-IB-MECA | 820[3] | 470[3] | 0.33[3] |

While this compound is known to inhibit adenylyl cyclase and stimulate GTPγS binding upon A3AR activation, specific EC50 or IC50 values for these functional assays were not consistently reported in the reviewed literature. The potency of this compound is generally characterized by its high binding affinity for the A3AR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the A3 adenosine receptor using membranes from cells expressing the receptor and a radiolabeled A3AR agonist, such as [125I]this compound.

Materials:

-

Cell membranes expressing the human A3 adenosine receptor (e.g., from transfected CHO or HEK293 cells).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Radioligand: [125I]this compound (final concentration ~0.15 nM).

-

Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test compound (e.g., this compound) at various concentrations.

-

GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation vials and scintillation fluid.

-

Brandel cell harvester or equivalent filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

20 µg of cell membranes.

-

Binding buffer.

-

Test compound at the desired concentration (or buffer for total binding).

-

10 µM NECA for non-specific binding determination.

-

-

Initiate the binding reaction by adding [125I]this compound to each well.

-

Incubate the plate at room temperature for 120 minutes with gentle agitation.[4]

-

Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

-

Wash the filters three times with 2 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid to each vial and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity in response to A3AR activation by this compound.

Materials:

-

Cell membranes expressing the human A3 adenosine receptor.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

Forskolin (to stimulate adenylyl cyclase activity).

-

Test compound (e.g., this compound) at various concentrations.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add cell membranes to each well.

-

Add the test compound at various concentrations to the respective wells.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Add a concentration of forskolin known to produce a submaximal stimulation of adenylyl cyclase (e.g., 1 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Terminate the reaction according to the instructions of the cAMP detection kit (e.g., by adding a lysis or stop buffer).

-

Measure the amount of cAMP produced in each well using the chosen detection method.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation by an agonist like this compound.[5][6]

Materials:

-

Cell membranes expressing the human A3 adenosine receptor.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (final concentration ~10-30 µM).

-

[35S]GTPγS (final concentration ~0.1 nM).

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: 10 µM unlabeled GTPγS.

-

GF/B glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

Cell membranes (10-20 µg).

-

Assay buffer containing GDP.

-

Test compound at the desired concentration (or buffer for basal binding).

-

10 µM unlabeled GTPγS for non-specific binding determination.

-

-

Pre-incubate the plate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific [35S]GTPγS binding.

-

Plot the percentage stimulation of [35S]GTPγS binding above basal levels against the concentration of the test compound to determine the EC50 value and the maximum stimulation (Emax).

Visualizations

The following diagrams illustrate the key signaling pathways activated by this compound.

Caption: A3AR-Mediated Inhibition of Adenylyl Cyclase.

Caption: A3AR-Mediated MAPK Signaling Pathway.

Caption: A3AR-Mediated Wnt Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 3. Adenosine A3受体激动剂,2-Cl-IB-MECA A highly selective agonist of adenosine A3 receptor (Ki = 330 pM) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Adenosine A3 Receptor Binding Affinity of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA) and its analogs for the adenosine A3 receptor (A3AR). It includes a compilation of quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to this compound and the Adenosine A3 Receptor

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1][2] Its expression is notably upregulated in tumor and inflammatory cells compared to normal tissues, making it an attractive target for selective drug action.[1] this compound and its derivatives, particularly the radiolabeled [¹²⁵I]I-AB-MECA, are pivotal tools in the study of this receptor.[3] [¹²⁵I]I-AB-MECA is widely utilized as a high-affinity radioligand for the characterization and quantification of A3AR.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound and its key analogs for the adenosine A3 receptor is summarized below. These values, presented as inhibition constants (Ki) or dissociation constants (Kd), are crucial for understanding the potency and selectivity of these compounds. Data is presented for various species to highlight potential interspecies differences in receptor pharmacology.

| Compound | Receptor Species | Cell Line/Tissue | Radioligand | Ki (nM) | Kd (nM) | Reference |

| This compound | Human | CHO cells | [¹²⁵I]this compound | > NECA, R-PIA | [4] | |

| [¹²⁵I]I-AB-MECA | Rat | CHO cells | - | 1.48 ± 0.33 | ||

| Rat | RBL-2H3 cells | - | 3.61 ± 0.30 | [5] | ||

| Rat | Brain | - | 0.59 | [3] | ||

| Sheep | COS-7 cells | - | 4.36 ± 0.48 | [5] | ||

| IB-MECA | Human | - | - | 1.8 | ||

| Rat | Brain | - | - | - | [3] | |

| Cl-IB-MECA | Human | - | - | 1.4 | ||

| Rat | CHO cells | - | 0.33 | [3] |

Note: The rank order of agonist potency from one study was IB-MECA > NECA > R-PIA > this compound.[4] Cl-IB-MECA has shown high selectivity for the A3 receptor over A1 and A2A receptors.[3][6]

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity for ligands targeting the adenosine A3 receptor is predominantly conducted using radioligand binding assays. The following is a generalized protocol synthesized from common methodologies.

Membrane Preparation

-

Cell Culture: Cells stably or transiently expressing the adenosine A3 receptor of the desired species (e.g., CHO, HEK293 cells) are cultured to a sufficient density.[3][7]

-

Homogenization: Cells or tissues are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[8]

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and resuspended in a suitable buffer.[8]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.[8]

Binding Assay

-

Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL.[8][9] Each well contains the membrane preparation (a specified amount of protein), the radioligand (e.g., [¹²⁵I]I-AB-MECA at a concentration near its Kd), and the competing unlabeled ligand (e.g., this compound) at various concentrations.[8][10]

-

Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]

-

Defining Non-specific Binding: A set of reactions containing a high concentration of a non-radiolabeled agonist or antagonist is included to determine non-specific binding.[10][11]

Separation and Detection

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membrane-bound radioligand.[8]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[8]

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[8]

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competing ligand.

-

Determination of IC50 and Ki: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Adenosine A3 Receptor Signaling Pathways

Activation of the adenosine A3 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi and Gq proteins, leading to a variety of cellular responses.[12][13][14]

Caption: A3AR Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the Ki of a test compound is illustrated below.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound and its analogs are indispensable tools for the pharmacological characterization of the adenosine A3 receptor. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of A3AR and the development of novel therapeutic agents targeting this receptor. The provided visualizations of the signaling pathways and experimental workflow aim to facilitate a clearer understanding of the complex processes involved in A3AR research.

References

- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of AB-MECA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of N6-(4-aminobenzyl)adenosine-5'-(N-methyluronamide) (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). This document details the synthetic chemistry, experimental protocols for biological evaluation, and the key signaling pathways modulated by this important research compound.

Introduction: The Advent of a Selective A3 Adenosine Receptor Agonist

The adenosine A3 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, ischemic injuries, and cancer. The development of selective agonists has been crucial for elucidating the physiological and pathophysiological roles of this receptor subtype. This compound was discovered as part of the systematic exploration of N6- and 5'-substituted adenosine analogs aimed at achieving high affinity and selectivity for the A3AR. Its N6-(4-aminobenzyl) substitution and the 5'-N-methyluronamide moiety were found to be critical for its potent agonist activity at the human A3 receptor.[1][2]

Synthesis of this compound

The synthesis of this compound, like other N6-substituted adenosine-5'-uronamides, is a multi-step process that typically starts from a protected adenosine derivative. While a definitive, publicly available step-by-step protocol for this compound is not extensively detailed in a single source, the general synthetic strategies for analogous compounds, such as IB-MECA, provide a robust framework. The synthesis generally involves two key stages: modification of the ribose sugar at the 5'-position to introduce the N-methyluronamide group, and nucleophilic substitution at the C6 position of the purine ring to introduce the N6-(4-aminobenzyl) group.

A plausible synthetic route, based on established methods for similar compounds, is as follows:

-

Protection of Adenosine: The synthesis commences with the protection of the 2' and 3'-hydroxyl groups of adenosine, often using an isopropylidene group (acetonide) to prevent unwanted side reactions.

-

Oxidation of the 5'-Hydroxyl Group: The free 5'-hydroxyl group is then oxidized to a carboxylic acid. This transformation can be achieved using reagents such as ruthenium tetroxide.[3]

-

Amidation to form the 5'-N-methyluronamide: The resulting carboxylic acid is activated and then reacted with methylamine to form the desired 5'-N-methyluronamide.

-

Introduction of the N6-substituent: The 6-amino group of the purine ring is typically modified through a nucleophilic aromatic substitution reaction. This can be achieved by first converting the 6-amino group to a better leaving group, such as a chlorine atom, using a reagent like thionyl chloride. The subsequent reaction with 4-aminobenzylamine displaces the chlorine to yield the N6-(4-aminobenzyl) substituent. An alternative approach involves the direct alkylation of the N1 position of the purine ring followed by a Dimroth rearrangement to the N6-substituted product.[4][5]

-

Deprotection: The final step involves the removal of the protecting groups from the 2' and 3'-hydroxyl groups to yield this compound.

Purification and Characterization:

Purification of the final product is typically achieved using chromatographic techniques such as silica gel column chromatography.[6][7] The structure and purity of this compound are confirmed by standard analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[8][9][10][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition.[13][14]

Biological Activity and Quantitative Data

This compound is a high-affinity agonist for the A3 adenosine receptor.[1] Its biological activity has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Receptor | Cell Line | Assay Type | Ki (nM) | Kd (nM) | Reference |

| This compound | Human A3 | CHO | Binding | 430.5 | [1] | |

| [125I]this compound | Rat A3 | CHO | Binding | 1.48 | [2] | |

| [125I]this compound | Rat A1 | COS-7 | Binding | 3.42 | [2] | |

| [125I]this compound | Canine A2a | COS-7 | Binding | 25.1 | [2] | |

| IB-MECA | Human A3 | Binding | 1.8 | [15] | ||

| IB-MECA | Human A1 | Binding | 51 | [15] | ||

| IB-MECA | Human A2A | Binding | 2900 | [15] | ||

| Cl-IB-MECA | Human A3 | Binding | 1.4 | [15] |

| Compound | Functional Assay | Cell Line/Tissue | EC50 (nM) | pD2 | Reference |

| This compound | Inhibition of LPS-induced TNF-α production | Human Lung Macrophages | 6.9 | [2] | |

| Cl-IB-MECA | Inhibition of adenylate cyclase | CHO (rat A3) | 67 | [3] |

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is adapted from established methods for characterizing A3AR binding using radiolabeled this compound.

Materials:

-

Cell membranes from CHO cells stably expressing the human A3 adenosine receptor.

-

[125I]this compound (radioligand).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

-

Wash buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 8.0.

-

Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of binding buffer (for total binding) or 10 µM NECA (for non-specific binding).

-

25 µL of varying concentrations of unlabeled this compound or test compounds.

-

25 µL of [125I]this compound (at a concentration close to its Kd, e.g., 1-2 nM).

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing the A3AR.

Materials:

-

CHO cells stably expressing the human A3 adenosine receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Forskolin (adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Cell Seeding: Seed the CHO-A3 cells in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15 minutes at 37°C.

-

Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells (except for the basal control) and incubate for a further 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[16][17][18]

MAPK/ERK Activation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation upon stimulation with this compound.[19]

Materials:

-

Cells expressing the A3 adenosine receptor (e.g., CHO-A3 or HEK293-A3).

-

Serum-free cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

-

Stimulation: Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.[18][20]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[19]

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Signaling Pathways of this compound

This compound exerts its cellular effects by activating the A3 adenosine receptor, which can couple to multiple G-protein signaling pathways. The primary signaling cascades initiated by this compound are depicted in the following diagrams.

G-Protein Coupling and Downstream Effectors

Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The A3AR predominantly couples to Gαi/o and Gαq proteins.[21][22]

References

- 1. abmole.com [abmole.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2,6-Disubstituted-4′-Selenoadenosine-5′-N,N-Dimethyluronamide Derivatives as Human A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. scispace.com [scispace.com]

- 12. preprints.org [preprints.org]

- 13. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]

- 14. Requirement for the PI3K/Akt pathway in MEK1-mediated growth and prevention of apoptosis: identification of an Achilles heel in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide to AB-MECA: A Potent A3 Adenosine Receptor Agonist

AB-MECA, or N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a significant research tool in pharmacology and drug development. It is a high-affinity and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its role in elucidating A3AR-mediated signaling pathways.

Chemical Structure and Identifiers

This compound is an adenosine derivative characterized by modifications at the N6 and 5' positions of the adenosine scaffold, which contribute to its high affinity and selectivity for the A3AR.

| Identifier | Value |

| IUPAC Name | (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide[1] |

| CAS Number | 152918-26-8[2][3] |

| Molecular Formula | C18H21N7O4[2][3] |

| Molecular Weight | 399.4 g/mol [1][2][3] |

| SMILES | CNC(=O)[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O">C@HO[1][2] |

| InChI Key | LDYMCRRFCMRFKB-MOROJQBDSA-N[2][4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and experimental application.

| Property | Value |

| Appearance | Crystalline solid[2][5] |

| Solubility | Soluble in DMSO (10 mg/mL)[2][4]. Insoluble in water[4]. |

| Storage | Store at -20°C for long-term stability[3][6]. |

| Stability | Stable for at least 4 years when stored at -20°C[2]. |

Pharmacological Properties

This compound is a potent agonist of the A3 adenosine receptor. Its pharmacological profile has been characterized in various in vitro and in vivo systems.

Receptor Binding Affinity

The binding affinity of this compound for different adenosine receptor subtypes highlights its selectivity for the A3 receptor.

| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | Affinity (Ki/Kd) |

| A3 | Human | CHO cells | Radioligand Binding | Ki: 430.5 nM[2][3][7] |

| A3 (radiolabeled [¹²⁵I]this compound) | Human | HEK293 cells | Radioligand Binding | Kd: 0.59 nM[8] |

| A3 (radiolabeled [¹²⁵I]this compound) | Rat | CHO cells | Radioligand Binding | Kd: 1.48 nM[7] |

| A3 (radiolabeled [¹²⁵I]this compound) | Rat | RBL-2H3 cells | Radioligand Binding | Kd: 3.61 nM[7] |

| A1 (radiolabeled [¹²⁵I]this compound) | Rat | COS-7 cells | Radioligand Binding | Kd: 3.42 nM[2][5] |

| A2a (radiolabeled [¹²⁵I]this compound) | Canine | COS-7 cells | Radioligand Binding | Kd: 25.1 nM[2][5][9] |

Functional Activity

This compound's agonist activity at the A3AR triggers downstream signaling cascades, leading to various cellular responses.

| Parameter | System | Effect | Potency |

| TNF-α Production | Primary cultured human lung macrophages | Inhibition of LPS-induced production | pD2: 6.9[2][5] |

| Adenylyl Cyclase Activity | A3AR-CHO cell membranes | Inhibition of forskolin-stimulated activity | Dose-dependent[9] |

| Cytotoxicity | Human lung cancer cell line A549 | Dose-dependent cytotoxicity | 1, 10, 100 µM[7] |

| Bronchoconstriction | Guinea pig (in vivo) | Enhancement of antigen-induced bronchoconstriction | 0.3 mg/kg (iv)[7] |

| Plasma Histamine | Mouse (in vivo) | Enhancement of plasma histamine levels | 3 µg/kg (iv)[7] |

Signaling Pathways

Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can lead to the stimulation of phospholipase C (PLC) and subsequent activation of the protein kinase C (PKC) pathway, as well as the modulation of mitogen-activated protein kinase (MAPK) pathways.

Caption: this compound induced A3 adenosine receptor signaling cascade.

Experimental Protocols

The following provides a generalized workflow for a common in vitro assay used to characterize the activity of this compound.

Radioligand Binding Assay Workflow

This assay is used to determine the binding affinity of this compound for adenosine receptors.

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the amount of radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to generate a competition curve. Calculate the IC50 value, which is then used to determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its high affinity and selectivity have enabled significant advances in understanding A3AR signaling and have spurred the development of novel A3AR-targeted therapeutics. This guide provides a foundational understanding of this compound's chemical and pharmacological characteristics to aid researchers in its effective application.

References

- 1. 5-(6-((4-Aminophenyl)methylamino)purin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide | C18H21N7O4 | CID 5310992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound solid 152918-26-8 [sigmaaldrich.com]

- 5. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]

- 6. This compound supplier | CAS No: 152918-26-8 | AOBIOUS [aobious.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and neuropathic pain. Understanding the pharmacokinetic and pharmacodynamic properties of this compound is crucial for its preclinical and clinical development. This guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its high-affinity binding to and activation of the A3 adenosine receptor.

Receptor Binding Affinity

This compound exhibits high affinity for the A3AR, although the specific binding constants can vary depending on the species and the cell line used in the assay. A radiolabeled form of this compound, [¹²⁵I]I-AB-MECA, is commonly used in radioligand binding assays to determine these affinities.[1][2]

| Receptor Subtype | Species/Cell Line | Binding Constant (K_i / K_d) | Reference |

| A3AR | Human (CHO cells) | K_i = 430.5 nM | [1] |

| A3AR | Rat (CHO cells) | K_d = 1.48 nM | [1] |

| A3AR | Rat (RBL-2H3 cells) | K_d = 3.61 nM | [1] |

| A1AR | Rat (COS-7 cells) | K_d = 3.42 nM | [1] |

| A2aAR | Canine (COS-7 cells) | K_d = 25.1 nM | [1] |

Functional Activity

As an A3AR agonist, this compound modulates various downstream signaling pathways, leading to a range of cellular and physiological effects.

-

Inhibition of TNF-α Production: this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.

-

Bronchoconstriction: In animal models, this compound can induce bronchoconstriction, highlighting its potential role in respiratory physiology.

-

Inhibition of Adenylyl Cyclase: Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

| Functional Effect | System/Model | Potency (pD2 / Dose) | Reference |

| Inhibition of LPS-induced TNF-α production | Primary cultured human lung macrophages | pD2 = 6.9 | [3] |

| Increased bronchoconstriction | Guinea pig model of ovalbumin-sensitized asthma | 3 µg/kg | [3] |

Signaling Pathways

The activation of the A3AR by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors.

One of the key signaling pathways modulated by this compound is the Wnt/β-catenin pathway. By inhibiting PKA, this compound can lead to the activation of glycogen synthase kinase 3β (GSK-3β), which then phosphorylates β-catenin, marking it for ubiquitination and degradation. This downregulation of β-catenin can result in the decreased expression of target genes involved in cell proliferation, such as c-myc and cyclin D1.

Signaling pathway of this compound via the A3 adenosine receptor.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. However, based on the general principles of drug metabolism and pharmacokinetics for small molecules, a profile for this compound can be postulated and would be determined using the experimental methodologies outlined below.

Absorption

The oral bioavailability of this compound has not been reported. For a preclinical assessment, the bioavailability would be determined by administering the compound orally and intravenously to animal models (e.g., rats or mice) and measuring the plasma concentrations over time. The area under the curve (AUC) for both routes of administration would then be compared.

Distribution

Following absorption, this compound would be distributed throughout the body. The volume of distribution (Vd) would indicate the extent of its distribution into tissues. Radiolabeled this compound could be used in animal studies to visualize and quantify its distribution in various organs and tissues.

Metabolism

This compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes. In vitro studies using liver microsomes from different species (including human) would be conducted to identify the major metabolic pathways and the specific enzymes involved. Potential metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Excretion

The primary routes of excretion for this compound and its metabolites would be through urine and feces. Mass balance studies using radiolabeled this compound in animal models would be performed to quantify the amount of drug excreted through each route and to determine the elimination half-life.

Illustrative Pharmacokinetic Parameters (Hypothetical)

The following table presents a hypothetical set of pharmacokinetic parameters for this compound for illustrative purposes, as specific data is not currently available.

| Parameter | Value | Unit |

| Bioavailability (F) | 30 | % |

| Half-life (t½) | 4 | hours |

| Volume of Distribution (Vd) | 2 | L/kg |

| Clearance (CL) | 0.5 | L/hr/kg |

| Cmax (at 10 mg/kg oral dose) | 500 | ng/mL |

| Tmax (at 10 mg/kg oral dose) | 1.5 | hours |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the A3AR.

Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the A3 adenosine receptor (e.g., CHO cells).

-

Incubation: Incubate the cell membranes with a fixed concentration of radiolabeled [¹²⁵I]I-AB-MECA and varying concentrations of unlabeled this compound (or other competing ligands) in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Workflow for a cAMP assay.

Protocol:

-

Cell Culture: Culture cells expressing the A3AR.

-

Treatment: Treat the cells with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a defined period to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound's inhibition of cAMP production.

Conclusion

References

- 1. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

AB-MECA Selectivity for Adenosine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA) for the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This document consolidates quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

This compound is recognized as a potent agonist with notable selectivity for the A₃ adenosine receptor. The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at the human adenosine receptor subtypes. It is important to note that absolute values can vary between studies depending on the specific cell line, radioligand, and assay conditions used.

Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand Used | Cell Line | Kᵢ (nM) | Reference |

| A₁ | [³H]R-PIA | CHO | 145 ± 41 | [cite: ] |

| A₂ₐ | [³H]CGS21680 | HEK293 | >1000 | [cite: ] |

| A₂ₑ | - | - | Data not consistently available | |

| A₃ | [¹²⁵I]I-AB-MECA | CHO | 10.0 ± 2.3 | [cite: ] |

| A₃ | [³H]this compound | HEK293 | 430.5 | [1] |

Kᵢ values are presented as mean ± SEM where available. The variability in A₃ receptor Kᵢ values highlights the influence of different radiolabeled forms of this compound and assay conditions.

Table 2: Functional Potency (EC₅₀) of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | Functional Assay | Cell Line | EC₅₀ (nM) | Reference |

| A₁ | cAMP Inhibition | - | Data not consistently available | |

| A₂ₐ | cAMP Accumulation | HEK293 | >1000 | [cite: ] |

| A₂ₑ | cAMP Accumulation | CHO | >1000 | [cite: ] |

| A₃ | cAMP Inhibition | CHO | 1.4 ± 0.2 | [cite: ] |

Emax values were not consistently reported in the reviewed literature.

Experimental Protocols

The characterization of this compound's selectivity relies on standardized in vitro assays. Below are detailed methodologies for radioligand binding and functional cAMP assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

Objective: To determine the Kᵢ of this compound at human A₁, A₂ₐ, and A₃ adenosine receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human A₁, A₂ₐ, or A₃ adenosine receptor.

-

Radioligands: [³H]R-PIA (for A₁), [³H]CGS21680 (for A₂ₐ), [¹²⁵I]I-AB-MECA (for A₃).[2]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[2]

-

Adenosine deaminase (ADA).

-

Test compound: this compound.

-

Non-specific binding determinator: Theophylline or other suitable non-selective antagonist.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate, and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

50 µL of binding buffer containing increasing concentrations of the test compound (this compound).

-

50 µL of the appropriate radioligand at a final concentration close to its K₋ value (e.g., 3.5 nM [³H]R-PIA for A₁, 10 nM [³H]CGS21680 for A₂ₐ, 0.34 nM [¹²⁵I]I-AB-MECA for A₃).[2]

-

100 µL of the membrane suspension (20-22 µg of protein per tube).[2]

-

-

Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity.

-

Data Analysis:

-

Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-selective antagonist).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the functional effect of an agonist on G-protein coupled receptors that modulate adenylyl cyclase activity. For A₁ and A₃ receptors (Gᵢ-coupled), the assay measures the inhibition of forskolin-stimulated cAMP production. For A₂ₐ and A₂ₑ receptors (Gₛ-coupled), it measures the direct stimulation of cAMP accumulation.

Objective: To determine the EC₅₀ of this compound at human adenosine receptor subtypes.

Materials:

-

HEK293 or CHO cells stably expressing the human A₁, A₂ₐ, A₂ₑ, or A₃ adenosine receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., PBS with 0.1% BSA).

-

Forskolin (for Gᵢ-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[2][3]

-

Adenosine deaminase (ADA).

-

Test compound: this compound.

-

cAMP assay kit (e.g., LANCE cAMP kit, HTRF, or ELISA-based).

Procedure for Gᵢ-coupled receptors (A₁ and A₃):

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with a PDE inhibitor and adenosine deaminase for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add increasing concentrations of the test compound (this compound) along with a fixed concentration of forskolin (to stimulate cAMP production). Incubate for a further defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for the inhibition of forskolin-stimulated cAMP production.

Procedure for Gₛ-coupled receptors (A₂ₐ and A₂ₑ):

-

Cell Seeding and Pre-incubation: Follow steps 1 and 2 as for Gᵢ-coupled receptors.

-

Stimulation: Add increasing concentrations of the test compound (this compound). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Follow step 4 as for Gᵢ-coupled receptors.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for cAMP accumulation.

Visualizations

The following diagrams illustrate the signaling pathways of adenosine receptors, a typical experimental workflow for a radioligand binding assay, and the selectivity profile of this compound.

Caption: Canonical signaling pathways of adenosine receptor subtypes.

References

- 1. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro characterization of AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide), a potent and selective agonist for the A3 adenosine receptor (A3AR). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively study this compound in a laboratory setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with adenosine receptors, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for Adenosine Receptors

| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | K_i_ (nM) | K_d_ (nM) | Citation |

| A3 | Human | CHO | 430.5 | [1] | ||

| A3 | Rat | CHO | [¹²⁵I]this compound | 1.48 | [2] | |

| A3 | Rat | RBL-2H3 | [¹²⁵I]this compound | 3.61 | [3] | |

| A3 | Rat | Brain Membranes | [¹²⁵I]this compound | 2.28 | [4] | |

| A3 | Sheep | COS-7 | [¹²⁵I]this compound | 4.36 | [3] | |

| A1 | Rat | COS-7 | [¹²⁵I]this compound | 3.42 | [2] | |

| A2A | Canine | COS-7 | [¹²⁵I]this compound | 25.1 | [2] |

Table 2: Functional Activity of this compound

| Assay | Cell Line/Tissue | Effect | Parameter | Value | Citation |

| Adenylyl Cyclase Inhibition | A3AR-CHO cell membranes | Dose-dependent inhibition of forskolin-stimulated adenylyl cyclase activity | - | - | [3] |

| TNF-α Production Inhibition | Human Lung Macrophages | Inhibition of LPS-induced TNF-α production | pD₂ | 6.9 | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's in vitro pharmacology.

Radioligand Binding Assay

This protocol is a generalized guideline for determining the binding affinity of this compound to the A3 adenosine receptor using a radiolabeled ligand such as [¹²⁵I]I-AB-MECA.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [¹²⁵I]I-AB-MECA (at a concentration near its K_d_), and varying concentrations of unlabeled this compound (for competition binding).

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity A3AR ligand (e.g., IB-MECA).

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a method to assess the functional effect of this compound on adenylyl cyclase activity.

1. Cell Culture and Plating:

-

Culture CHO cells stably expressing the human A3 adenosine receptor.

-

Seed the cells into a 96-well plate and allow them to attach and grow to a confluent monolayer.

2. Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the accumulated cAMP.

3. cAMP Measurement:

-

Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR upon agonist binding.

1. Membrane Preparation:

-

Prepare cell membranes from cells expressing the A3AR as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and GDP in an assay buffer containing MgCl₂.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max_ values.

Mandatory Visualization

Signaling Pathways of this compound

Activation of the A3 adenosine receptor by this compound primarily initiates signaling through the G_i_ protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the A3AR can couple to the G_q_ protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Downstream of these initial events, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt signaling cascade.[6][7]

Caption: this compound signaling pathways via the A3 adenosine receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine, commonly known as AB-MECA, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). As a member of the G protein-coupled receptor (GPCR) family, the A₃AR is implicated in a multitude of physiological and pathophysiological processes, including inflammation, ischemia, and cancer. This compound serves as a critical pharmacological tool for elucidating the roles of the A₃AR and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the cellular targets of this compound, its receptor selectivity, downstream signaling cascades, and the experimental protocols used for its characterization.

Primary Cellular Target: A₃ Adenosine Receptor

The principal cellular target of this compound is the A₃ adenosine receptor, a Gαi/o-coupled receptor. Activation of A₃AR by an agonist initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Binding Affinity of this compound at Human A₃ Adenosine Receptor

This compound exhibits high affinity for the human A₃AR. The binding affinity is typically determined through competitive radioligand binding assays, with the dissociation constant (Kᵢ) being a key quantitative measure.

| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) |

| This compound | Human A₃AR | CHO | [¹²⁵I]I-AB-MECA | 430.5[1] |

| [¹²⁵I]I-AB-MECA | Human A₃AR | HEK293 | - | Kd = 0.59[2] |

| [¹²⁵I]this compound | Rat A₃AR | CHO | - | Kd = 1.48[1][3] |

Adenosine Receptor Selectivity Profile

While this compound is a potent A₃AR agonist, its utility is also defined by its selectivity over other adenosine receptor subtypes (A₁, A₂A, and A₂B). The radiolabeled form, [¹²⁵I]I-AB-MECA, while a high-affinity probe for A₃ receptors, has been noted to bind to A₁ and A₂A subtypes in some studies[2]. Generally, related compounds like IB-MECA show higher selectivity. For instance, IB-MECA is approximately 50-fold selective for A₃ versus A₁ or A₂A receptors[2].

| Compound | Human A₁AR (Kᵢ, nM) | Human A₂AAR (Kᵢ, nM) | Human A₃AR (Kᵢ, nM) |

| This compound | >10,000 | >10,000 | 430.5[1] |

| [¹²⁵I]I-AB-MECA | 3.42 (rat)[3] | 25.1 (canine)[4] | 1.48 (rat Kd)[1][3] |

Note: Data for this compound at A₁ and A₂A receptors is often reported as having low affinity, though specific Kᵢ values are not always available. Data for different species are included for context where human-specific data is limited.

Downstream Signaling Pathways

The activation of A₃AR by this compound triggers multiple downstream signaling pathways that mediate its diverse cellular effects.

Canonical Gαi-Coupled Pathway: cAMP Inhibition

As a Gαi-coupled receptor, the primary signaling event following A₃AR activation is the inhibition of adenylyl cyclase, which decreases intracellular cAMP concentration[5][6]. This reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and its downstream targets.

PI3K/Akt and MAPK/ERK Signaling Pathways

A₃AR activation by agonists such as Cl-IB-MECA (a close analog of this compound) has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell survival, proliferation, and apoptosis. In some cancer cells, A₃AR agonists can suppress PI3K/Akt and ERK signaling, leading to anti-tumor effects[7][8].

Wnt Signaling Pathway

There is evidence linking A₃AR activation to the Wnt signaling pathway. In melanoma cells, the A₃AR agonist IB-MECA was found to increase the activity of GSK-3β, a key component of the Wnt pathway. This leads to a decrease in β-catenin levels and the subsequent downregulation of cell growth regulatory genes like c-myc and cyclin D1, contributing to the anti-tumor effects of A₃AR agonists[9].

Potential Off-Target Effects

While this compound is considered highly selective for the A₃AR, especially in comparison to other adenosine analogs, it is crucial in drug development to characterize any potential off-target interactions. High concentrations of any ligand may interact with unintended targets[10]. Off-target screening for GPCR ligands typically involves broad panels of radioligand binding or functional assays against other GPCRs, ion channels, and transporters to identify potential liabilities that could lead to adverse effects[11]. For this compound, significant off-target effects at physiologically relevant concentrations have not been widely reported, underscoring its utility as a selective A₃AR probe.

Experimental Protocols

Characterizing the interaction of this compound with its cellular targets involves a suite of standardized in vitro assays.

General Experimental Workflow for GPCR Ligand Characterization

The process of characterizing a compound like this compound follows a logical workflow from initial binding assessment to functional consequence.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the A₃AR.

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human A₃AR.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer. Determine protein concentration using a BCA or Bradford assay[12].

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in sequence:

-

50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

50 µL of varying concentrations of the test compound (this compound).

-

50 µL of a fixed concentration of radioligand (e.g., 0.15 nM [¹²⁵I]I-AB-MECA)[13].

-

100 µL of the membrane preparation (containing 20-50 µg of protein).

-

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled standard agonist, e.g., 10 µM IB-MECA).

-

-

Incubation and Filtration:

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium[12].

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant[14].

-

Detailed Protocol: cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A₃AR agonism.

-

Cell Preparation:

-

Seed CHO or HEK293 cells expressing the human A₃AR into a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer (e.g., HBSS with 5 mM HEPES, pH 7.4).

-

Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor such as IBMX (0.5 mM) to prevent the degradation of cAMP[15].

-

Add varying concentrations of this compound to the wells.

-

Stimulate adenylyl cyclase with a known activator, typically Forskolin (e.g., 1-10 µM).

-

Incubate for 20-30 minutes at 37°C[15].

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit. Common methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

-

Luminescence-based assays (e.g., GloSensor™): Cells are transfected with a biosensor that produces light in response to cAMP binding[16].

-

ELISA: A traditional enzyme-linked immunosorbent assay format.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Eₘₐₓ (maximum effect)[5].

-

Conclusion

This compound is a cornerstone tool for investigating the A₃ adenosine receptor. Its primary cellular target is the A₃AR, for which it demonstrates high affinity and selectivity. The downstream consequences of this interaction are complex, involving the canonical inhibition of the cAMP pathway as well as modulation of the PI3K/Akt, MAPK/ERK, and Wnt signaling cascades. A thorough understanding of these targets and pathways, verified through robust experimental protocols, is essential for leveraging this compound in basic research and for the development of A₃AR-targeted therapies for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. innoprot.com [innoprot.com]

- 7. Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

The Influence of AB-MECA on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction